Os Tmen
Description
Contextualization within Contemporary Inorganic and Organometallic Chemistry
Contemporary inorganic and organometallic chemistry is deeply concerned with the synthesis, structure, bonding, properties, and reactivity of compounds containing metal atoms bonded to inorganic or organic ligands. Organometallic chemistry specifically focuses on compounds featuring at least one metal-carbon bond, although interactions between metals and other heteroatoms commonly found in organic molecules, such as nitrogen and oxygen, also play a significant role. libretexts.orgwikipedia.org Coordination complexes, where a central metal atom is bonded to ligands, form a fundamental part of both inorganic and organometallic chemistry. mlsu.ac.in The study of ligand effects – how ligands influence the electronic configuration, coordination geometry, and steric environment of the metal center – is crucial for tuning the properties and reactivity of these complexes for specific applications. numberanalytics.com Os-TMEN complexes fit squarely within this context, representing a class of transition metal coordination compounds where the interplay between the osmium center and the TMEN ligand dictates their behavior.
Fundamental Significance of Osmium in Transition Metal Coordination Chemistry
Osmium, a member of the platinum group metals (Group 8), holds significant importance in transition metal coordination chemistry. mdpi.comwikipedia.org It is known for its ability to exist in a variety of oxidation states, ranging from 0 to +VIII, although oxidation states between +II and +IV are more common in many complexes. mdpi.com Compared to its congener ruthenium, osmium often forms stronger metal-metal and metal-carbon bonds. mdpi.com This difference in bonding can lead to distinct reactivity patterns; for instance, osmium analogues of certain ruthenium complexes may exhibit lower catalytic activity or follow different reaction pathways. mdpi.comscirp.org The chemistry of osmium complexes has been receiving considerable attention due to the variety of reactivities and the fascinating electron transfer properties they exhibit. scirp.org Variations in the coordination environment around the osmium center play a key role in modulating the redox properties of its complexes. scirp.org While less explored than ruthenium complexes for some applications, osmium complexes are increasingly being investigated for their unique photophysical and electrochemical properties. ontosight.ainih.govmdpi.com
Role of Diamine Ligands, Specifically N,N,N',N'-Tetramethylethylenediamine, in Tailoring Metal Complex Properties
Diamine ligands, particularly chelating diamines like N,N,N',N'-tetramethylethylenediamine (TMEN), are widely employed in coordination chemistry due to their ability to form stable complexes with metal ions. wikipedia.orgfishersci.camdpi.com TMEN, also known as TMEDA or TEMED, is a derivative of ethylenediamine (B42938) where the four amine hydrogens are replaced by methyl groups. wikipedia.org It acts as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. wikipedia.org The presence of the four methyl groups around the nitrogen atoms introduces steric bulk, which can significantly influence the coordination geometry and reactivity of the resulting metal complex. mdpi.com
The influence of diamine ligands on metal complex properties is a key aspect of ligand effects. numberanalytics.commdpi.com By modifying the steric and electronic properties of the ligand, chemists can tune the behavior of the metal center. For example, the substituent position on ethylenediamine derivatives can affect steric hindrance and the topology of resulting coordination chains in polymetallic complexes. mdpi.com TMEN's ability to chelate and its specific steric profile make it a valuable ligand for stabilizing metal complexes and influencing their reactivity, including in the formation of anionic organometallic complexes. wikipedia.orgfishersci.ca
Overview of Major Research Domains for Os-TMEN Complexes
Research involving osmium-tetramethylethylenediamine complexes spans several key domains within chemistry. While specific detailed findings on Os-TMEN complexes are less extensively documented in the provided search results compared to other osmium or TMEN complexes, the general properties of osmium and the known behavior of TMEN as a ligand allow for the identification of potential research areas.
One significant area is the synthesis and characterization of novel Os-TMEN complexes. This involves developing synthetic routes to access complexes with different oxidation states of osmium and co-ligands, and then using techniques like spectroscopy (e.g., NMR, IR, UV-Vis) and X-ray crystallography to determine their structure and properties. researchgate.netresearchgate.net For instance, the synthesis of dioxoosmium(VI) complexes with TMEN has been reported, and their crystal structures determined. researchgate.net
Another important domain is the investigation of their electrochemical properties. Osmium complexes are known for their interesting electron transfer characteristics, and the TMEN ligand can influence the redox potentials of the metal center. scirp.orgmdpi.com Studies on related osmium complexes with other nitrogen-containing ligands have explored their electrochemical behavior and the impact of ligand substituents on redox potentials. mdpi.comresearchgate.net
Furthermore, Os-TMEN complexes hold potential in catalysis. Transition metal complexes, including those of osmium, are widely studied as catalysts for various chemical transformations. mdpi.comscirp.orgontosight.aiacs.org The ability of TMEN to stabilize metal centers and influence their coordination environment could make Os-TMEN complexes active catalysts in specific reactions. While the provided results mention the use of TMEDA to stabilize homogeneous catalysts with other metals like nickel, this highlights the general utility of TMEN in catalysis. wikipedia.org
Finally, given the growing interest in the biological applications of transition metal complexes, including osmium complexes, the potential of Os-TMEN complexes in this area is also a relevant research domain. ontosight.ainih.govontosight.ainih.govresearchgate.net Although specific biological applications of Os-TMEN are not detailed in the search results, osmium complexes with other ligands are being explored for applications such as sensing, imaging, and as potential therapeutic agents. ontosight.ainih.govontosight.ainih.govresearchgate.net The modular synthesis of coordination complexes allows for the systematic adjustment of properties, which could be applied to Os-TMEN systems for biological studies. nih.gov
Based on the search results, here is a table summarizing some reported Osmium and TMEN complexes and their PubChem CIDs:
| Compound Name | PubChem CID |
| Osmium tetroxide N,N,N',N'-tetramethylethylenediamine | 195561 |
| N,N,N',N'-Tetramethylethylenediamine | 8037 |
| cis-Dimethyl(N,N,N',N'-tetramethylethylenediamine)palladium(II) | 499406 |
It is important to note that while PubChem CID 195561 directly corresponds to an adduct of osmium tetroxide and TMEN, research often focuses on coordination complexes where TMEN is directly coordinated to a central osmium ion in various oxidation states, which may have different PubChem CIDs or may not yet be fully cataloged. PubChem CID 8037 is for the free TMEN ligand itself. PubChem CID 499406 is included as an example of TMEN coordinated to another transition metal (palladium), illustrating its role as a ligand. wikipedia.orgnih.govamericanelements.com
Structure
2D Structure
Properties
CAS No. |
128213-58-1 |
|---|---|
Molecular Formula |
C6H16N2O4Os |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N,N,N',N'-tetramethylethane-1,2-diamine;tetraoxoosmium |
InChI |
InChI=1S/C6H16N2.4O.Os/c1-7(2)5-6-8(3)4;;;;;/h5-6H2,1-4H3;;;;; |
InChI Key |
BOXUJTXQLSUQQK-UHFFFAOYSA-N |
SMILES |
CN(C)CCN(C)C.O=[Os](=O)(=O)=O |
Canonical SMILES |
CN(C)CCN(C)C.O=[Os](=O)(=O)=O |
Synonyms |
Os TMEN osmium tetroxide N,N,N',N'-tetramethylethylenediamine |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Design for Osmium Tmen Complexes
Routes to Osmium(IV)-TMEN Complex Formation
The synthesis of osmium(IV)-TMEN complexes typically involves reactions that introduce the TMEN ligand into the coordination sphere of an osmium precursor, often in the +4 oxidation state. These routes can involve direct reactions with osmium halide precursors or ligand exchange processes.
Synthesis from Osmium Halide Precursors and TMEN Ligand
A common approach to synthesizing osmium(IV) complexes involves starting from readily available osmium halide precursors. Osmium halides, such as OsCl₃ or hexahaloosmic acids (like H₂OsCl₆ or its salts), serve as valuable starting materials in osmium chemistry. thieme-connect.deeuropa.eu The reaction of these precursors with TMEN can lead to the formation of Os(IV)-TMEN complexes.
Research has demonstrated the synthesis of osmium(IV) complexes with 2,3-diamino-2,3-dimethylbutane (tmen), a related ligand to TMEN, highlighting the viability of using diamine ligands with Os(IV) centers. acs.org While specific detailed procedures for the synthesis of Os(IV)-TMEN directly from osmium halides and TMEN were not extensively detailed in the search results, the general reactivity of osmium halide complexes with nitrogen-donor ligands supports this as a plausible and common synthetic strategy in coordination chemistry. The nature of the halide ligand and the reaction conditions (solvent, temperature, stoichiometry) would be crucial parameters influencing the outcome and the specific Os(IV)-TMEN complex formed.
Stereoselective Synthesis of Chiral Os(IV)-TMEN Species
The introduction of chirality into metal complexes is an important aspect of coordination chemistry, particularly for applications in asymmetric catalysis or materials science. Stereoselective synthesis aims to preferentially form one stereoisomer over others. In the context of Os(IV)-TMEN complexes, achieving stereoselectivity would likely involve the use of chiral precursors, chiral auxiliaries, or chiral reaction conditions. ethz.ch
While the search results discuss stereoselective synthesis in the broader context of osmium chemistry, often involving reactions like asymmetric dihydroxylation catalyzed by osmium complexes with chiral ligands, specific examples of stereoselective synthesis leading to chiral Os(IV)-TMEN species were not prominently featured. metu.edu.trthieme-connect.comresearchgate.net However, the inherent chirality of substituted diamine ligands or the design of chiral environments around the osmium center during synthesis could, in principle, lead to the formation of chiral Os(IV)-TMEN complexes. Precursor design in this context would involve incorporating chiral elements either within the TMEN ligand framework itself (if modified) or through the use of ancillary chiral ligands or reagents during the complex formation reaction.
Ligand Exchange Reactions for TMEN Incorporation
Ligand exchange is a fundamental method for synthesizing metal complexes, where existing ligands in a coordination complex are replaced by incoming ligands. mdpi.comrsc.org This approach can be utilized to introduce TMEN into the coordination sphere of an osmium(IV) precursor that contains labile ligands.
Osmium(IV) complexes with ligands that can be readily displaced, such as weakly coordinated solvents or labile halide ligands, can serve as precursors for the synthesis of Os(IV)-TMEN complexes via ligand exchange. The driving force for such reactions is typically the formation of a more stable complex with the incoming ligand, in this case, the chelating TMEN ligand. Studies on ligand substitution reactions in other osmium complexes, including those in the +3 and +4 oxidation states, demonstrate that the lability of ligands can be influenced by the electronic and steric properties of the metal center and the other coordinated ligands. rsc.org Therefore, selecting an appropriate Os(IV) precursor with suitable leaving groups is key to successfully incorporating TMEN through ligand exchange.
Preparation of Osmium(VI)-TMEN Species
Osmium in the +6 oxidation state is often encountered in oxo complexes, such as those derived from osmium tetroxide (OsO₄). wikipedia.orgwikipedia.org The preparation of osmium(VI)-TMEN species typically involves oxidative routes or reactions with high-valent osmium precursors.
Oxidative Routes to High-Valent Os-TMEN Adducts
Oxidative routes to osmium(VI)-TMEN complexes can involve the reaction of TMEN with high-valent osmium compounds, such as osmium tetroxide (OsO₄), which contains osmium in the +8 oxidation state. Osmium tetroxide is a powerful oxidizing agent and a common starting material for the synthesis of various osmium complexes. thieme-connect.dewikipedia.orgwikipedia.org
A relevant example found in the search results is the synthesis of [OsVI(tmen)(CN)2(O)2], an osmium(VI) complex containing the tmen ligand, which is structurally similar to TMEN. researchgate.net This indicates that TMEN can coordinate to osmium in the +6 oxidation state, likely formed through the reduction of a higher oxidation state precursor like OsO₄ in the presence of other ligands (in this case, cyanide) and TMEN. The reaction conditions, including the presence of co-ligands and the choice of solvent, would play a significant role in directing the reaction towards the formation of the desired Os(VI)-TMEN species.
Post-Synthetic Modification of Coordinated TMEN in Os(VI) Complexes
Post-synthetic modification (PSM) involves the chemical transformation of a ligand already coordinated to a metal center. nih.govresearchgate.netresearchgate.nettesisenred.net This strategy allows for the synthesis of complexes with modified ligand frameworks that might be difficult to access through direct synthesis with the pre-modified ligand.
In the context of osmium(VI)-TMEN complexes, post-synthetic modification of the coordinated TMEN ligand could involve various reactions targeting the methyl groups or the ethylenediamine (B42938) backbone. While general examples of PSM on coordinated ligands in other metal complexes exist, specific instances of post-synthetic modification of coordinated TMEN in osmium(VI) complexes were not detailed in the provided search results. However, if an Os(VI)-TMEN complex with a suitably functionalized TMEN ligand could be synthesized, further chemical transformations on the ligand could be envisioned to create new Os(VI) complexes with tailored properties. This approach would require careful consideration of the reactivity of the coordinated ligand and the stability of the Os(VI) center under the reaction conditions.
Data Table: Selected Osmium-TMEN and Related Complexes Mentioned in Search Results
| Compound Name | Osmium Oxidation State | Ligands Present (besides Os) | Key Synthetic Aspect Mentioned |
| [OsVI(tmen)(CN)₂(O)₂] | +6 | tmen, CN⁻, O²⁻ | Synthesis and crystal structure reported. researchgate.net |
| Osmium(IV) complexes with 2,3-diamino-2,3-dimethylbutane (tmen) | +4 | tmen, others (halides implied) | Syntheses, properties, and structures studied. acs.org |
| [Os(NH₃)₅N₂]Cl₂ | +2 | NH₃, N₂ | Synthesized from OsO₄ via K₂[OsO₂(OH)₄] and M₂[OsX₆]. thieme-connect.de |
| K₂[OsO₂(OH)₄] | +6 | O²⁻, OH⁻ | Obtained from OsO₄. thieme-connect.de |
| M₂[OsX₆] (M=NH₄, Na; X=Cl, Br) | +4 | Halides (Cl, Br) | Obtained from OsO₄. Key intermediates for other precursors. thieme-connect.de |
Multi-Component and Template-Directed Synthesis Approaches
Multi-component reactions (MCRs) and template-directed synthesis are powerful strategies in organic and inorganic chemistry for constructing complex molecules efficiently. MCRs involve the reaction of three or more starting materials in a single pot, leading to the formation of a product that incorporates structural elements of all the components. nih.govnih.govrsc.org Template-directed synthesis utilizes a molecular entity (the template) to preorganize reactants in a specific spatial arrangement, thereby facilitating a desired reaction pathway that might otherwise be less favorable. nih.govresearchgate.net
While MCRs are widely used for synthesizing diverse organic structures nih.govnih.govrsc.orgnih.gov, and TMEDA has been employed as part of a catalyst system in a one-pot multicomponent synthesis of imidazoles ajgreenchem.com, the direct synthesis of Os-TMEN complexes via a multi-component reaction or using a template to direct the formation of the Os-TMEN complex itself is not a prominent theme in the provided search results.
However, the principles of these approaches could potentially be applied or explored in the synthesis of Os-TMEN complexes, particularly for creating more complex architectures or achieving specific stereochemical outcomes. For instance, a template could potentially be used to bring a suitable osmium precursor and a functionalized TMEN ligand into proximity to facilitate coordination, or to influence the formation of specific isomers in complexes with multiple potential coordination sites.
Osmium complexes, including those with TMEN, have been utilized as probes in template-directed studies, such as probing DNA structure. researchgate.netscience.gov This highlights the compatibility of these complexes with template systems, even if their synthesis via templating is not widely reported.
Green Chemistry Principles in Os-TMEN Synthesis
The application of green chemistry principles in the synthesis of chemical compounds aims to reduce or eliminate the use and generation of hazardous substances. In the context of Os-TMEN synthesis, this is particularly relevant given that osmium tetroxide (OsO₄), a common precursor in osmium chemistry, is known for its toxicity and volatility. Current time information in Santa Cruz, CA, US.
One key green chemistry approach in osmium chemistry is the use of less hazardous precursors. The synthesis of Os(VI)tmen from potassium osmate (VI) dihydrate (K₂[OsO₂(OH)₄]) instead of OsO₄ directly aligns with this principle, as potassium osmate is a more stable and safer solid to handle. acs.orgnih.govillinois.edu
Another relevant green chemistry strategy is the development of immobilized catalysts. While the provided results discuss the immobilization of osmium tetroxide on a polymer support to create a non-toxic and non-volatile catalyst for reactions like alkene dihydroxylation, this concept could potentially be extended to the synthesis of Os-TMEN complexes. Immobilizing the osmium precursor or even a pre-catalyst on a solid support could facilitate product separation and catalyst recovery, reducing waste and improving process efficiency.
Furthermore, exploring alternative, greener solvents for the synthesis of Os-TMEN complexes, such as water or bio-based solvents, instead of traditional organic solvents, would contribute to a more sustainable synthetic process. The synthesis of Os(VI)tmen in water is an example of using a greener solvent. acs.orgnih.gov
Applying green chemistry principles to Os-TMEN synthesis involves considering atom economy, reducing reaction steps, and minimizing energy consumption, in addition to using safer chemicals and solvents.
Coordination Chemistry and Electronic Structure of Osmium Tmen Complexes
Structural Characterization and Geometric Configurations
The coordination environment around the osmium center in TMEN complexes is significantly influenced by the bidentate nature of the TMEN ligand and the co-ligands present. Structural characterization, primarily through techniques like single-crystal X-ray diffraction, provides crucial insights into the precise arrangement of atoms, bond parameters, and the conformation of the coordinated TMEN ligand.
Single-Crystal X-ray Diffraction Analysis of Os-TMEN Complexes
Single-crystal X-ray diffraction analysis has been instrumental in determining the solid-state structures of various Os-TMEN complexes. For instance, the structure of an Osmium(IV) tris-chelate complex, [Os(tmen-H)2tmen]2+, where two of the TMEN ligands are deprotonated, has been determined by X-ray diffraction at 100 K. researchgate.net This complex crystallizes in the tetragonal space group P42(1)cBAR. researchgate.net The analysis of such structures provides definitive information about the coordination geometry and the spatial arrangement of the ligands around the osmium center.
Osmium Oxidation States and Redox Interconversion Mechanisms
Osmium is known to exist in a variety of oxidation states, and its complexes with TMEN are no exception. Studies have characterized Os-TMEN complexes in several oxidation states, and their interconversion through redox processes is a significant aspect of their chemistry.
Characterization of Os(II), Os(III), Os(IV), and Os(VI) States
Osmium complexes with TMEN have been characterized in oxidation states including Os(II), Os(III), Os(IV), and Os(VI). For instance, Os(VI) complexes such as [OsVI(tmen)(CN)2(O)2] and [OsVI(mes)2(tmen)(O)2] have been reported. iupac.orgnih.govnih.gov Osmium(IV) complexes with TMEN, specifically [Os(tmen-H)2tmen]2+, have been synthesized and structurally characterized. researchgate.netuzh.ch An electrochemical study on trans-[OsIII(tmen)2Cl2]+ revealed a reversible Os(IV)-amido/Os(III)-amine couple, indicating the accessibility and interconversion between the Os(III) and Os(IV) states in TMEN complexes. iupac.orgresearchgate.net While direct characterization of a discrete Os(II)-TMEN complex was not prominently featured, the existence of redox couples involving Os(III) and Os(IV) suggests that lower oxidation states, including Os(II), could be accessible under appropriate conditions, as seen in other osmium coordination chemistry mdpi.combhu.ac.inscholaris.ca.
pH Dependence of Redox Potentials in Os-TMEN Systems
The redox potentials of transition metal complexes can be significantly influenced by the pH of the solution, particularly when proton-coupled electron transfer (PCET) processes are involved copernicus.orgnih.govacs.orglibretexts.orgnih.govresearchgate.netresearchgate.netresearchgate.net. In PCET reactions, the transfer of an electron is coupled with the transfer of a proton. The formal potential of a redox couple involved in a PCET process will typically shift with pH according to the Nernst equation, with a slope related to the number of protons transferred per electron.
While specific quantitative data on the pH dependence of redox potentials for Os-TMEN complexes was not extensively provided in the search results, the observation of a reversible Os(IV)-amido/Os(III)-amine couple in trans-[OsIII(tmen)2Cl2]+ and the mention of similar electrochemical reactions in Ru-tmen complexes where the redox potential shifts with pH iupac.orgresearchgate.netnih.gov strongly suggest that the redox potentials of Os-TMEN complexes are also likely to be pH-dependent, especially in cases involving protonable sites on the ligand (like the amine groups in TMEN, or amido/imine species formed upon deprotonation) or co-ligands (like aqua or hydroxido ligands). The deprotonation of coordinated TMEN to form amido species, as seen in the Os(IV) complex [Os(tmen-H)2tmen]2+ researchgate.net, highlights the potential for PCET processes to play a role in the redox chemistry of these systems.
Observation of Reversible Os(IV)(amide)–Os(III)(amine) Redox Couples
While extensive research exists on the redox chemistry of osmium complexes with various nitrogen-based ligands, specific studies detailing reversible Os(IV)(amide)–Os(III)(amine) redox couples involving TMEN are not prominently featured in the surveyed literature. However, the electrochemical activity of osmium complexes with TMEN has been observed, particularly for Os(VI)-TMEN adducts.
Studies have shown that adducts formed between Os(VI) (typically from osmium tetroxide, OsO4) and TMEN, often in the presence of diols or similar organic molecules, exhibit electrochemical activity. These Os(VI)-TMEN adducts can produce observable redox couples in voltammetric experiments. nih.govresearchgate.netnlk.czx-mol.net For instance, Os(VI) complexes with TMEN used to modify oligosaccharides were found to be electroactive, yielding redox peaks detectable by techniques like square wave voltammetry. nih.govx-mol.net Another study on the modification of glycan isomers with Os(VI)tem (osmium(VI) tetramethylethylenediamine) also reported covalent adducts yielding three reduction voltammetric peaks. nlk.cz
Ligand Field Theory and Spectroscopic Correlates of Electronic Structure
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure of transition metal complexes, including those of osmium. In Os-TMEN complexes, the electronic configuration of the osmium ion and the nature of its interaction with the TMEN ligand dictate the splitting of the metal d-orbitals. TMEN, acting as a bidentate ligand, contributes to the ligand field around the osmium center.
For osmium in higher oxidation states, such as Os(VI) found in some TMEN complexes nih.govresearchgate.netnlk.czx-mol.netacs.orgescholarship.orgresearchgate.netontosight.airsc.orgacs.orgstackexchange.comrsc.org, the d-electron count is low (Os(VI) is d2). The strong field created by ligands like oxo (in OsO4 adducts) or potentially other anionic co-ligands, along with the nitrogen donors from TMEN, influences the energy levels of the osmium d-orbitals.
Spectroscopic techniques, such as UV-Vis, IR, and NMR spectroscopy, provide experimental correlates to the electronic structure predicted by LFT. UV-Vis spectroscopy can reveal d-d transitions or charge transfer bands that are sensitive to the ligand field splitting and the nature of the metal-ligand bonding. IR spectroscopy can provide information about the vibrational modes of the complex, including metal-ligand stretching frequencies, which reflect bond strengths and the electronic environment. For example, vibrational spectra have been reported for [OsO2(S2O3)2(TMEDA)]2-. rsc.orgrsc.org NMR spectroscopy, particularly 1H and 13C NMR for the ligand and potentially 195Pt NMR if applicable in mixed-metal complexes, can provide insights into the symmetry and electronic environment around the metal center and the ligand.
While detailed LFT analyses and comprehensive spectroscopic data specifically for a wide range of Os-TMEN complexes were not extensively found, the principles of LFT are applicable. The specific d-orbital splitting pattern and the resulting spectroscopic features would depend on the oxidation state of osmium, the coordination number, and the nature of any other co-ligands present alongside TMEN.
Analysis of Metal-Ligand Bonding Interactions (e.g., Covalency, σ-Donation, π-Backbonding)
The bonding interaction between osmium and the TMEN ligand involves sigma (σ) donation from the nitrogen lone pairs of TMEN to suitable empty orbitals on the osmium center. As a tertiary diamine, TMEN acts as a Lewis base, donating electron density. stackexchange.com This σ-donation is a primary component of the metal-ligand bond.
The extent of covalency in the Os-TMEN bond is influenced by the oxidation state of osmium and the nature of other ligands. Higher oxidation states of osmium generally lead to more covalent interactions. researchgate.net
While TMEN is primarily considered a σ-donating ligand, the possibility of π-backbonding from filled osmium d-orbitals to suitable acceptor orbitals on the ligand (e.g., antibonding orbitals) is a general consideration in transition metal chemistry, particularly for metals in lower oxidation states or with ligands possessing low-lying π* orbitals. However, for TMEN, which lacks extensive π systems compared to ligands like bipyridine or CO, significant π-backbonding from osmium to TMEN is less likely to be a dominant factor. Studies on the interaction of TMEDA with OsO4 suggest that TMEDA acts as a Lewis base, increasing electron density on the osmium center and influencing its reactivity. stackexchange.com This is consistent with TMEN primarily acting as a σ-donor.
Analyzing metal-ligand bonding interactions often involves computational methods like Density Functional Theory (DFT) or experimental techniques such as X-ray photoelectron spectroscopy (XPS). While DFT has been applied to study bonding in other osmium complexes researchgate.netmdpi.comnih.gov, specific detailed analyses of covalency, σ-donation, and π-backbonding specifically for the Os-TMEN bond in various osmium oxidation states were not extensively found in the provided search results. However, the general understanding of TMEN as a strong σ-donating, chelating ligand is applicable.
Influence of Ancillary Ligands on Os-TMEN Electronic Properties
The effect of ancillary ligands on osmium complexes has been demonstrated in various systems. For example, studies on osmium nitrido complexes showed that changing ancillary ligands influenced the properties of the osmium-nitrido group, affecting redox potentials and reactivity. rsc.org Similarly, in osmium polyhydride complexes, the coligands were found to regulate the electron density of the metal center, influencing interactions between hydrogen atoms and the metal. Research on osmium(II) complexes with different terpyridine ligands showed that electron-donating or electron-withdrawing substituents on the terpyridine ligand caused shifts in redox potentials, indicating a significant electronic influence on the osmium center. rsc.orgmdpi.com
While specific studies systematically detailing the influence of a wide variety of ancillary ligands on the electronic properties specifically of Os-TMEN complexes were not a major theme in the search results, the general principles observed in other osmium coordination compounds strongly suggest that ancillary ligands play a crucial role in tuning the electronic structure and reactivity of Os-TMEN species.
Data Tables
Due to the limited availability of specific, comparable quantitative data (e.g., a series of redox potentials for different Os-TMEN complexes or detailed spectroscopic parameters directly related to LFT splitting) within the search results that fit neatly into comprehensive tables for direct comparison across different Os-TMEN complexes or varying ancillary ligands, a detailed data table as initially envisioned is not feasible based solely on the provided search outputs. The data found is either qualitative or specific to unique complexes or reaction conditions not directly comparable in a general table format for the requested outline points.
Following a comprehensive search for scientific literature regarding "Osmium-TMEN complexes," it has been determined that there is no available research data specifically characterizing this compound. The search for "Os Tmen" and its likely full chemical name, Osmium-Tetramethylethylenediamine complexes, did not yield any publications detailing its synthesis or spectroscopic analysis.
As a result, it is not possible to generate the requested article with scientifically accurate and thorough content that strictly adheres to the provided outline. The instructions not to introduce any information, examples, or discussions outside the explicit scope of "this compound" cannot be fulfilled when no data for this specific compound exists in the public domain.
To provide the requested detailed analysis for each section and subsection—including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FTIR, Raman) data, detailed research findings, and data tables—would require fabricating information, which is contrary to the principles of scientific accuracy.
While general information on the spectroscopic techniques mentioned (NMR, FTIR, Raman) and their application to other osmium complexes is available, there is a complete absence of specific data for Osmium-TMEN complexes. Therefore, the generation of the requested article cannot be completed at this time.
Advanced Spectroscopic Investigations of Osmium Tmen Complexes
Electronic Absorption (UV-Visible) and Emission Spectroscopy for Electronic Transitions and Photophysics
Electronic spectroscopy is a cornerstone for elucidating the electronic transitions and photophysical behavior of osmium complexes. The interaction of these complexes with ultraviolet and visible light can promote electrons to higher energy levels, and their subsequent relaxation pathways, including luminescence, provide a detailed picture of their excited-state properties.
The UV-Visible absorption spectra of osmium complexes are typically characterized by intense charge-transfer (CT) bands, which can be classified as either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT). These transitions involve the movement of an electron between molecular orbitals that are primarily localized on the ligand and those centered on the metal.
In a hypothetical Os(II)-TMEN complex, where osmium is in a d6 electronic configuration, MLCT bands are expected to dominate the visible region of the spectrum. These transitions would involve the excitation of an electron from a filled d-orbital of the osmium center to an empty π* anti-bonding orbital of an ancillary ligand (if present) or a σ* orbital associated with the Os-N bonds of the TMEN ligand. Such MLCT transitions are typically intense, with molar extinction coefficients (ε) often exceeding 10,000 M-1cm-1. For comparison, in osmium(II) polypyridyl complexes, these bands are well-documented and are responsible for their rich photochemistry. researchgate.net
Table 1: Representative UV-Visible Absorption Data for Analogous Osmium(II) Complexes
| Complex | λmax (nm) | ε (M-1cm-1) | Assignment |
| [Os(bpy)2(CO)(py)]2+ | 430, 495 (sh) | 12,600, 9,100 | 1MLCT |
| [Os(phen)2(CO)(py)]2+ | 438, 480 (sh) | 14,100, 10,200 | 1MLCT |
Data is for analogous osmium complexes with different nitrogen-containing ligands and is intended to be representative. bpy = 2,2'-bipyridine, phen = 1,10-phenanthroline, py = pyridine.
Many osmium(II) complexes are known to exhibit luminescence, typically phosphorescence, from their lowest-energy triplet excited state (3MLCT). researchgate.net The emission properties, including the wavelength, quantum yield, and lifetime, are sensitive to the ligand environment. For an Os(II)-TMEN complex, emission in the red or near-infrared (NIR) region of the spectrum would be anticipated. Osmium(II) complexes generally have lower emission energies compared to their ruthenium(II) counterparts due to the lower oxidation potential of the osmium center. researchgate.net
The luminescence lifetime (τ) is a critical parameter that reflects the rate of deactivation of the excited state. Long lifetimes are often desirable for applications in sensing and photodynamic therapy. The lifetime is influenced by both radiative and non-radiative decay pathways. The rigidity of the ligand framework plays a significant role; a more rigid structure can reduce non-radiative decay through vibrational relaxation, leading to higher luminescence intensity and longer lifetimes. nih.gov While specific lifetime data for an Os-TMEN complex is not available, related osmium(II) terpyridine complexes have shown long phosphorescence lifetimes, making them suitable as photosensitizers. rsc.org
Table 2: Representative Luminescence Data for Analogous Osmium(II) Complexes in Aqueous Solution
| Complex | Emission λmax (nm) |
| [Os(phen)2CO(py)]2+ | 625 |
| [Os(phen)2CO(PPh3)]2+ | 602 |
Data is for analogous osmium complexes and illustrates the effect of the ligand environment on emission wavelength. nih.gov
High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathways (focused on structural integrity post-reaction)
High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of newly synthesized Os-TMEN complexes through precise mass determination of the molecular ion. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used to generate gas-phase ions of the complex with minimal fragmentation, allowing for accurate mass-to-charge (m/z) ratio measurement.
Beyond simple mass confirmation, HRMS can be employed to study the structural integrity of the complex after it has undergone a chemical reaction. By analyzing the fragmentation patterns in the mass spectrum, one can deduce how the complex has changed. For an Os-TMEN complex, the primary fragmentation pathways would likely involve the loss of the TMEN ligand or other ancillary ligands. The observation of the intact molecular ion peak post-reaction would provide strong evidence for the stability and structural integrity of the complex. The isotopic pattern of osmium, with its several naturally occurring isotopes, provides a characteristic signature that aids in the unambiguous identification of osmium-containing fragments.
X-ray Absorption Spectroscopy (XAS) for Osmium Electronic Configuration and Local Structure
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the electronic configuration and local geometric structure of the absorbing atom. For an Os-TMEN complex, XAS at the osmium L3-edge can be particularly informative. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination geometry of the osmium center. The energy of the absorption edge shifts to higher values with an increase in the oxidation state of the osmium atom. nih.gov
The Extended X-ray Absorption Fine Structure (EXAFS) region, at energies above the absorption edge, contains information about the local atomic environment of the osmium. Analysis of the EXAFS oscillations can yield precise information on the Os-N bond distances and the coordination number of the osmium center. This is particularly valuable for characterizing the structure of the complex in non-crystalline states, such as in solution or embedded in a matrix. For analogous ruthenium diamine complexes, EXAFS has been successfully used to determine the Ru-N bond lengths to be around 2.18-2.19 Å. najah.edu
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Osmium Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species with unpaired electrons. Therefore, it is an ideal tool for studying paramagnetic osmium complexes, such as those containing Os(III) (a d5 species). An Os(III)-TMEN complex would be EPR active.
Electrochemical Studies of Osmium Tmen Complexes
Cyclic Voltammetry and Square Wave Voltammetry for Redox Characterization
Electrochemical techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV) are standard methods for probing the redox properties of metal complexes. sathyabama.ac.in
Determination of Formal Reduction Potentials
The formal reduction potential (E°') of a redox couple, such as Os(III)/Os(II), indicates the thermodynamic tendency of the species to be reduced. In a typical CV experiment, this value is estimated by taking the average of the anodic (Epa) and cathodic (Epc) peak potentials. For other osmium complexes with different ligands, these potentials are well-documented and show a strong dependence on the nature of the coordinating ligands. researchgate.net However, specific E°' values for Os-TMEN complexes are not found in the surveyed literature.
Investigation of Redox Pathways and Electron Transfer Reversibility
The reversibility of an electron transfer process can be assessed using CV by analyzing the separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of the peak currents (ipa/ipc). A reversible, one-electron process at room temperature typically exhibits a ΔEp of approximately 59 mV, with a current ratio of unity. Deviations from these values suggest quasi-reversible or irreversible electron transfer, potentially coupled to chemical reactions. While studies on various osmium complexes, including those with terpyridine and aryl ligands, detail their redox pathways, similar investigations specifically for Os-TMEN are absent from the available literature. nih.govchemrxiv.org
Influence of Solvent, Electrolyte, and Temperature on Electrochemical Behavior
The electrochemical behavior of any redox-active species is significantly influenced by its environment. The choice of solvent and supporting electrolyte can affect the stability of different oxidation states, ion pairing, and the kinetics of electron transfer, thereby shifting reduction potentials. Temperature also plays a crucial role in the kinetics of both electron transfer and any coupled chemical steps. Systematic studies detailing these influences are common for many transition metal complexes, but data focusing on Os-TMEN is not available.
Mechanistic Elucidation of Electrocatalytic Processes involving Os-TMEN
Osmium complexes are known to act as catalysts in a variety of chemical transformations, including electrocatalytic reactions where the complex facilitates electron transfer to or from a substrate at an electrode surface.
Electrocatalytic Oxidation Reactions Mediated by Os-TMEN Complexes
High-valent osmium species, often generated electrochemically, can mediate oxidation reactions. For instance, osmium nanoparticles have been noted for their catalytic activity in alcohol oxidation. doi.org Furthermore, certain dioxoosmium(VI) complexes have been shown to electrocatalytically oxidize thioethers. digitellinc.com The potential for discrete Os-TMEN complexes to mediate similar electrocatalytic oxidations is plausible but remains experimentally unconfirmed in the public domain.
Electrocatalytic Reduction Reactions Utilizing Os-TMEN Systems
Similarly, lower-valent osmium complexes can be employed in electrocatalytic reductions. An example includes the use of an osmium complex dispersed in a polymer membrane for the reduction of dioxygen. researchgate.net Whether Os-TMEN complexes can perform analogous or other electrocatalytic reductions has not been reported.
Spectroelectrochemistry for In-Situ Monitoring of Redox-Induced Structural Changes
Spectroelectrochemistry is a powerful analytical technique that provides real-time spectroscopic data during an electrochemical event. This in-situ monitoring is crucial for understanding the structural and electronic changes that a molecule undergoes during redox reactions. While extensive research has been conducted on various osmium complexes, detailed spectroelectrochemical studies specifically focusing on Osmium-TMEN complexes are not widely available in the current body of scientific literature.
In related osmium complexes with different polypyridyl ligands, spectroelectrochemical methods have been instrumental in elucidating the nature of metal-to-ligand charge transfer (MLCT) bands and tracking the changes in the oxidation state of the central osmium atom. For instance, in osmium(II) bis(terpyridine) complexes, cyclic voltammetry coupled with UV-Vis spectroscopy has allowed for the observation of spectral shifts corresponding to the Os(II)/Os(III) oxidation. These studies provide a framework for how Osmium-TMEN complexes might be investigated.
It is hypothesized that for a hypothetical [Os(TMEN)nXm]z+ complex, spectroelectrochemistry could reveal key information. By applying a potential to induce oxidation or reduction, changes in the UV-Vis-NIR absorption spectrum would be monitored. For example, the emergence or disappearance of specific absorption bands could be correlated with the formation of Os(III) or other redox states. Such changes would provide direct evidence of the electronic transitions affected by the change in the osmium's oxidation state and coordination environment. However, without experimental data, specific spectral changes and their correlation to structural modifications in Osmium-TMEN complexes remain speculative.
Table 1: Hypothetical Spectroelectrochemical Data for an Osmium-TMEN Complex
| Redox State | Potential (V vs. Ag/AgCl) | Key Absorption Bands (nm) | Assignment |
|---|---|---|---|
| [Os(II)(TMEN)2Cl2] | - | 450, 680 | MLCT (dπ(Os) → π*(TMEN)) |
Note: This table is illustrative and based on general principles of osmium spectroelectrochemistry, not on published experimental data for Os-TMEN complexes.
Photoelectrochemical Properties and Applications
The photoelectrochemical properties of transition metal complexes are of significant interest for applications in solar energy conversion, photocatalysis, and sensor technology. These properties are dictated by the complex's ability to absorb light and subsequently participate in electron transfer processes at an electrode surface.
The study of the photoelectrochemistry of osmium complexes has largely centered on those with chromophoric ligands, such as bipyridine or phenanthroline, which facilitate light absorption in the visible spectrum. These complexes can act as photosensitizers in dye-sensitized solar cells (DSSCs) or as components in photoelectrochemical sensors.
Should an Osmium-TMEN complex exhibit photoactivity, its application in photoelectrochemical devices could be explored. For example, if a complex could be excited by light to generate a long-lived excited state, it could potentially inject an electron into the conduction band of a semiconductor electrode, generating a photocurrent. The efficiency of such a process would be contingent on the energy levels of the complex's molecular orbitals relative to the semiconductor's band edges.
Table 2: Potential Photoelectrochemical Applications of Osmium Complexes
| Application Area | Principle of Operation | Relevant Osmium Complex Type |
|---|---|---|
| Dye-Sensitized Solar Cells (DSSCs) | Light absorption by the dye, followed by electron injection into a semiconductor. | Osmium complexes with polypyridyl ligands. |
| Photocatalysis | Generation of reactive species upon light absorption to drive chemical reactions. | Osmium complexes capable of undergoing photoinduced electron transfer. |
At present, there is a notable absence of dedicated research on the photoelectrochemical properties and applications of Osmium-TMEN complexes in peer-reviewed literature. Future research in this area would be necessary to ascertain their potential in these applications.
Mechanistic Investigations of Osmium Tmen Reactivity
Elementary Steps in Catalytic Cycles Involving Os-TMEN
Catalytic cycles in organometallic chemistry are composed of a series of elementary steps that regenerate the active catalyst species fiveable.meresearchgate.net. Key elementary steps include substrate activation, coordination events, oxidative addition, reductive elimination, and migratory insertion fiveable.melibretexts.org. While a comprehensive catalytic cycle specifically for an Os-TMEN complex across diverse reactions is not universally described in the provided information, the principles of these steps are applicable to osmium chemistry, and TMEN's presence as a ligand can influence these processes.
Substrate activation often involves the interaction of the reactant molecule with the metal center, making it more reactive towards subsequent transformations mdpi.comstanford.edu. This can occur through coordination to the metal center, where the substrate donates electron density to the metal, or through non-covalent interactions within the catalyst's coordination sphere mdpi.commdpi.com. The coordination environment provided by ligands like TMEN can play a significant role in substrate binding affinity and activation. TMEN acts as a bidentate ligand, occupying two coordination sites on the osmium center wikipedia.org. The steric and electronic properties of TMEN can influence how a substrate approaches and coordinates to the osmium, potentially opening up a coordination site or polarizing the substrate bond mdpi.com. For instance, in the context of osmium tetroxide-mediated dihydroxylation, TMEDA is suggested to enhance the penetration of osmium tetroxide into biological samples, implying an influence on the interaction with the substrate (e.g., lipids) ontosight.ai.
Oxidative addition and reductive elimination are fundamental reaction types in organometallic chemistry that involve changes in the metal's oxidation state and coordination number libretexts.orgyoutube.comnih.govwikipedia.orglibretexts.org. Oxidative addition typically increases the metal's oxidation state by two and its coordination number, while reductive elimination is the reverse process, decreasing the oxidation state and coordination number libretexts.orgscribd.comwikipedia.org. These steps are crucial in many catalytic cycles, including cross-coupling reactions libretexts.orgfiveable.me.
For a metal center to undergo oxidative addition, it generally needs to be in a low oxidation state and have accessible higher oxidation states scribd.comnih.gov. Reductive elimination is often favored for complexes in higher oxidation states scribd.comwikipedia.org. The presence of specific ligands, their electronic properties (e.g., sigma-donor ability), and steric bulk can influence the propensity for these reactions scribd.comnih.govwikipedia.org. While the provided snippets discuss these steps in general terms and in the context of other metals like uranium and palladium nih.govamericanelements.com, specific detailed mechanisms of oxidative addition and reductive elimination involving Os-TMEN complexes in a catalytic cycle are not explicitly provided. However, given that osmium can access multiple oxidation states, these steps are likely involved in various osmium-catalyzed transformations. The TMEN ligand, being a sigma-donor, could influence the electron density at the osmium center, thereby affecting the feasibility and rate of oxidative addition and reductive elimination.
Migratory insertion is an elementary step where a ligand migrates to an adjacent unsaturated ligand coordinated to the metal center, forming a new bond between the two ligands idc-online.comwikipedia.orglibretexts.org. This process results in the formation of a new anionic ligand and often creates a vacant coordination site on the metal wikipedia.org. Migratory insertion is a key step in many catalytic processes, such as carbonylation and alkene polymerization wikipedia.orgumb.edu.
For migratory insertion to occur, the two participating ligands must be in a cis configuration scribd.comidc-online.com. The reaction rate can be influenced by factors such as the metal's oxidation state and the presence of Lewis acids wikipedia.orgumb.edu. The provided information mentions migratory insertion in the context of other metal systems nih.govumb.edursc.org and notes the different behavior of TMEDA compared to pmdeta in insertion reactions for osmium and ruthenium metallocenophanes, although the specific mechanism is not detailed acs.org. While direct examples of migratory insertion within an Os-TMEN catalytic cycle are not detailed in the snippets, this elementary step could be relevant in potential Os-TMEN catalyzed reactions involving unsaturated substrates like alkenes or carbon monoxide, provided the geometric and electronic requirements are met.
Proton-Coupled Electron Transfer (PCET) Mechanisms in Os-TMEN Systems
Proton-coupled electron transfer (PCET) reactions involve the concerted or stepwise transfer of both a proton and an electron uni-muenchen.denih.govdiva-portal.orgnih.govprinceton.edu. These processes are ubiquitous in biological systems and are increasingly recognized for their importance in catalysis and energy conversion uni-muenchen.denih.govnih.govprinceton.edu. PCET can provide alternative pathways for redox reactions, often involving radical intermediates nih.govprinceton.edu.
PCET mechanisms can be complex, involving various sequences of proton and electron transfers nih.govdiva-portal.org. The energetics and kinetics of PCET are influenced by the properties of the proton donor, electron acceptor, and the medium nih.govnih.gov. While the general concept of PCET is discussed in the provided information, including examples involving osmium complexes with different ligand sets (e.g., Os(bpy)₃²⁺) diva-portal.org, specific details regarding PCET mechanisms directly involving Os-TMEN complexes are not present in the snippets. However, if an Os-TMEN complex participates in redox reactions where proton transfer is also involved, a PCET mechanism could be operative. The presence of the amine protons on the TMEN ligand (although tertiary amines, so no easily exchangeable N-H protons; however, the molecule as a whole can interact with protic species) or the ability of the osmium center to interact with external proton sources or sinks would be relevant in such processes.
Identification and Characterization of Reaction Intermediates
The identification and characterization of transient reaction intermediates are essential for elucidating reaction mechanisms scg.chnih.gov. Intermediates are often short-lived and highly reactive species that provide insights into the steps involved in converting reactants to products scg.chnih.govmit.edu. Techniques such as spectroscopy (e.g., NMR, IR, UV-Vis), mass spectrometry, and computational methods are commonly used to detect and characterize these elusive species scg.chnih.govresearchgate.net.
Stereochemical Control and Chirality Transfer in Os-TMEN Mediated Reactions
The involvement of osmium complexes, particularly in oxidation reactions, is well-established in organic chemistry, with osmium tetroxide (OsO₄) being a prominent example. While information specifically detailing the reactivity and stereochemical control mediated by a defined "Os-TMEN" complex (where TMEN is N,N,N',N'-tetramethylethylenediamine) is not extensively covered in the provided search results, the role of tertiary amine ligands in influencing the stereochemistry of osmium-catalyzed reactions, particularly dihydroxylation, provides a strong basis for understanding the potential behavior of Os-TMEN systems.
Osmium tetroxide is widely known for its ability to effect the syn-dihydroxylation of alkenes, converting them into vicinal diols (glycols) with high stereospecificity. ntu.edu.sglibretexts.orglibretexts.orgwikipedia.orglibretexts.orgorgosolver.commasterorganicchemistry.comsocratic.org This reaction proceeds through a concerted [3+2] cycloaddition between OsO₄ and the alkene, forming a cyclic osmate ester intermediate. ntu.edu.sglibretexts.orgwikipedia.orglibretexts.orgorgosolver.commasterorganicchemistry.comsocratic.orgwikipedia.org The syn addition arises because both oxygen atoms from the OsO₄ molecule add to the same face of the alkene double bond simultaneously. ntu.edu.sglibretexts.orgwikipedia.orgorgosolver.commasterorganicchemistry.com Subsequent hydrolysis or reductive cleavage of the osmate ester liberates the cis-diol product. ntu.edu.sglibretexts.orglibretexts.orgorgosolver.commasterorganicchemistry.comwikipedia.org
The presence of tertiary amines has been shown to accelerate the osmylation of alkenes. skku.edu While TMEN is a tertiary diamine, its function as a ligand in osmium chemistry would likely involve coordination to the osmium center. In the context of stereochemical control and chirality transfer, the most relevant parallel lies in the Sharpless asymmetric dihydroxylation (AD), a groundbreaking reaction that utilizes OsO₄ in the presence of chiral tertiary amine ligands to achieve enantioselective syn-dihydroxylation of prochiral alkenes. ntu.edu.sgwikipedia.orgskku.eduscripps.edu
In the Sharpless AD, the chiral ligand coordinates to the osmium species, creating a chiral environment around the metal center. This chiral environment influences the approach of the prochiral alkene to the osmium-ligand complex. The mechanism involves the alkene coordinating to the metal through a [3+2] cycloaddition, dictated by the chiral ligand, which promotes the attack on one face of the alkene over the other. wikipedia.org This differential reactivity leads to the preferential formation of one enantiomer of the vicinal diol product, thus achieving chirality transfer from the chiral ligand to the product molecule. ntu.edu.sgwikipedia.orgskku.edu
Although specific detailed research findings on the stereochemical control and chirality transfer mediated by a defined "Os-TMEN" complex in asymmetric catalysis were not explicitly found in the provided search results, the principles observed in related osmium-catalyzed reactions with tertiary amine ligands can be extrapolated. If TMEN were to act as a chiral ligand (either inherently chiral or modified to be so) or as part of a chiral osmium complex, it would be expected to influence the stereochemical outcome of reactions by directing the approach of the substrate to the reactive osmium center.
The extent and nature of stereochemical control (diastereoselectivity or enantioselectivity) and chirality transfer in Os-TMEN mediated reactions would depend on the specific structure of the osmium complex, the mode of coordination of TMEN, and the reaction conditions. For instance, if a chiral derivative of TMEN were employed as a ligand in an osmium-catalyzed reaction, it could potentially induce enantioselectivity in the product. Mechanistic investigations, likely involving spectroscopic studies, kinetic analysis, and computational modeling, similar to those conducted for other osmium-catalyzed reactions, would be necessary to fully elucidate how TMEN influences the transition states and intermediates to achieve stereochemical control.
The established mechanism for syn-dihydroxylation with OsO₄, involving the cyclic osmate ester, provides a framework for understanding how ligand coordination might impact the stereochemical outcome. ntu.edu.sglibretexts.orgwikipedia.orglibretexts.orgorgosolver.commasterorganicchemistry.comsocratic.orgwikipedia.org A ligand like TMEN coordinating to osmium could affect the geometry of the active species and the steric and electronic interactions with the approaching alkene, thereby influencing which face of the double bond is attacked and, in the case of prochiral substrates, the enantiomeric excess of the diol product.
Computational Chemistry and Theoretical Modeling of Osmium Tmen Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure and properties of molecules and materials. For osmium-TMEDA complexes, DFT calculations can provide valuable information about their ground state properties, stability, and reactivity.
Geometry Optimization and Vibrational Frequency Analysis
DFT is frequently employed to determine the minimum energy structures (equilibrium geometries) of osmium-TMEDA complexes and intermediates involved in their reactions. Geometry optimization involves iteratively adjusting the atomic positions to find the most stable arrangement. Once an optimized geometry is obtained, a vibrational frequency analysis can be performed. This analysis confirms whether the optimized structure is a true minimum on the potential energy surface (all real frequencies) or a transition state (one imaginary frequency). Vibrational frequencies can also be compared with experimental spectroscopic data (e.g., infrared or Raman spectroscopy) to validate the calculated structures. Studies on osmium complexes, including those with nitrogen-based ligands, often utilize DFT for geometry optimization and characterization. arxiv.org
Prediction of Redox Potentials and Spectroscopic Parameters
DFT calculations can be used to predict electrochemical properties such as redox potentials. By calculating the energies of different oxidation states of osmium-TMEDA complexes, the energy changes associated with electron transfer processes can be estimated, providing theoretical redox potentials. mdpi.com This is particularly relevant for osmium complexes, which can exhibit multiple oxidation states. organic-chemistry.org
Furthermore, DFT and time-dependent DFT (TD-DFT) can predict spectroscopic parameters, such as electronic absorption spectra. arxiv.orgnih.gov These calculated spectra can be compared with experimental UV-Vis data to help assign observed transitions and understand the nature of the electronic excitations within the complex. Studies on osmium(II) complexes with terpyridine ligands have shown correlations between experimental redox potentials and DFT-calculated energies. mdpi.com
Analysis of Molecular Orbitals and Electron Density Distributions
Analysis of molecular orbitals (MOs) obtained from DFT calculations provides insights into the electronic structure, bonding, and reactivity of osmium-TMEDA complexes. The shapes and energies of frontier molecular orbitals (HOMO and LUMO) are particularly important as they are often involved in chemical reactions. researchgate.netrsc.org Electron density distribution analysis can reveal the distribution of charge within the molecule and the nature of the bonding between the osmium center and the TMEDA ligand, as well as other coordinating atoms like oxygen. This analysis can help understand the stability and reactivity patterns of the complexes.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While DFT primarily focuses on static structures at zero temperature, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. For osmium-TMEDA systems, MD simulations can provide information about their conformational flexibility, interactions with solvent molecules, and dynamic processes in solution. This is important because the behavior and reactivity of complexes can be significantly influenced by their environment. MD simulations can help understand how solvent effects influence the stability and reaction pathways of osmium-TMEDA complexes, although specific studies on Os-TMEDA were not prominently found in the search results. However, MD simulations are generally applied to study the dynamics of metal complexes in solution.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational methods, especially DFT, are powerful tools for investigating reaction mechanisms involving osmium-TMEDA complexes. By locating transition states on the potential energy surface, computational chemistry can map out the energy profile of a reaction and identify key intermediates and the steps with the highest energy barrier (rate-determining steps). arxiv.orgorganic-chemistry.orgrsc.orgrsc.org
For reactions catalyzed or mediated by osmium-TMEDA complexes, such as the dihydroxylation of alkenes, DFT calculations can help elucidate the step-by-step process, including the coordination of the alkene to the osmium center, the formation of cyclic osmate esters, and the subsequent hydrolysis to yield the diol product. rsc.orgresearchgate.netsoton.ac.uk
Analysis of Ligand Cooperation in Reactivity
Ligand cooperation is a key concept in homogeneous catalysis, where the ligand framework actively participates in chemical transformations alongside the metal center. scholaris.catandfonline.com In osmium complexes, the TMEN ligand, while primarily acting as a spectator ligand through its coordination to the metal, can influence reactivity through various indirect mechanisms, such as modulating the electron density at the metal center or influencing the steric environment around the active site.
Computational studies can help to analyze the extent and nature of ligand cooperation in Os-TMEN systems by examining changes in electron distribution and bonding during a reaction pathway. For instance, DFT calculations can be used to map out the energy profiles of reactions and identify transition states, providing insights into how the TMEN ligand affects activation barriers and reaction intermediates. While direct examples of TMEN acting as a cooperative ligand in the sense of undergoing bond activation itself in osmium chemistry are less commonly highlighted in the search results compared to ligands with more labile protons or redox-active functionalities uni-goettingen.de, computational analysis can still reveal its subtle influences on the cooperative behavior of other ligands or the metal center itself within a complex.
Theoretical studies on other osmium complexes with different ligand sets have demonstrated how computational methods can reveal the intricate interplay between the metal and its ligands during catalytic cycles, such as in C-H bond activation or hydrogen transfer processes. acs.orgnih.govxmu.edu.cn These studies often involve calculating parameters like bond lengths, angles, and charge distribution at different points along a reaction coordinate to understand the electronic and structural changes that occur. Similar computational approaches can be applied to Os-TMEN systems to understand how the presence of TMEN impacts the cooperative reactivity when other functionalities are present in the complex.
Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Calculations
Ab initio and post-Hartree-Fock methods are employed to achieve higher accuracy in computational studies of molecular systems by explicitly accounting for electron correlation, which is an approximation in simpler methods like Hartree-Fock. catalysis.blogwikipedia.orgststephens.net.in These methods are particularly important for describing properties that are sensitive to electron correlation, such as reaction energies, spectroscopic parameters, and the electronic states of transition metal complexes. nih.govresearchgate.net
For osmium complexes, which are heavy-element systems, relativistic effects also become significant and need to be incorporated into high-accuracy calculations. nih.govwikipedia.org Post-Hartree-Fock methods, such as Configuration Interaction (CI), Coupled Cluster (CC), and Møller-Plesset Perturbation Theory (MPn, e.g., MP2), provide systematic ways to improve upon the Hartree-Fock approximation by including contributions from excited electron configurations. catalysis.blogwikipedia.orgststephens.net.inepfl.ch Multireference methods, like NEVPT2, are also used for systems where a single reference configuration is not sufficient to describe the electronic structure accurately, which can be the case for some transition metal complexes with multiple low-lying electronic states. nih.govresearchgate.net
Applying these high-level computational methods to Os-TMEN complexes allows for a more accurate description of their ground and excited states, bond dissociation energies, and reaction pathways. While specific detailed examples of post-Hartree-Fock studies solely on Os-TMEN complexes were not extensively detailed in the search results, the general applicability of these methods to osmium chemistry nih.govresearchgate.netscispace.com suggests their value in providing benchmark quality data for Os-TMEN systems, especially when investigating properties crucial for catalysis or photophysics.
Rational Ligand Design Principles from Theoretical Insights
For Os-TMEN systems, theoretical insights can guide the design of modified TMEN ligands or the selection of co-ligands to tune the electronic properties, stability, and reactivity of the osmium center. For example, computational studies can assess how substituting groups on the ethylenediamine (B42938) backbone or incorporating additional functional groups into the ligand framework might impact the Os-N bond strength, the complex's redox potential, or its interaction with substrates. uni-goettingen.deresearcher.lifeuit.no
Catalytic Applications of Osmium Tmen Complexes Research Oriented
Homogeneous Catalysis Mediated by Os-TMEN Complexes
Homogeneous catalysis involving osmium-TMEN complexes typically occurs in a single phase, where the catalyst is dissolved in the reaction mixture alongside the reactants. This allows for intimate contact between the catalyst and substrates, often leading to high activity and selectivity.
Oxidation Reactions (e.g., Dihydroxylation of Alkenes, Alcohol Oxidation)
Osmium-catalyzed oxidation reactions are well-established in organic synthesis, with osmium tetroxide (OsO4) being a prominent oxidant, particularly for the syn-dihydroxylation of alkenes to form vicinal diols. metu.edu.trwikipedia.org The use of catalytic amounts of OsO4 in conjunction with a stoichiometric co-oxidant is common due to its toxicity and cost. wikipedia.orgskku.edu TMEN, or the closely related ligand TMEDA (tetramethylethylenediamine), has been employed in osmium-catalyzed dihydroxylation reactions. Studies have shown that OsO4/TMEDA can facilitate the oxidation of cyclic allylic alcohols and amides, with hydrogen bonding potentially influencing diastereoselectivity. researchgate.net This approach can lead to the formation of syn isomers, contrasting with other dihydroxylation methods. researchgate.net
While the Sharpless asymmetric dihydroxylation typically utilizes chiral ligands derived from cinchona alkaloids, the principle of using a diamine ligand to accelerate osmylation and potentially influence selectivity is relevant to understanding the role of TMEN in osmium-catalyzed oxidation. wikipedia.orgskku.edu
Osmium catalysts have also been reported for the oxidation of alcohols. For instance, benzylic amines can be oxidized to nitriles using a system involving catalytic osmium tetroxide, although aliphatic derivatives have shown less success. skku.edu
Hydrogenation and Dehydrogenation Reactions
Osmium complexes are increasingly recognized as effective catalysts for hydrogenation (addition of hydrogen) and dehydrogenation (removal of hydrogen) reactions, particularly for the reduction of polar bonds such as C=O and C=N, and the dehydrogenation of alcohols. researchgate.netnih.gov Although historically less studied than ruthenium, rhodium, and iridium catalysts for these transformations, recent research highlights the potential of osmium complexes, including those with N-donor ligands, to achieve high activity and selectivity. researchgate.netnih.gov
Research indicates that osmium complexes can catalyze the hydrogenation of ketones, aldehydes, imines, and esters. researchgate.netnih.gov They are also active in transfer hydrogenation reactions, where hydrogen is transferred from a donor molecule (e.g., isopropanol) to the substrate. mdpi.comanu.edu.au Furthermore, osmium catalysts have demonstrated efficacy in the dehydrogenation of alcohols to form carbonyl compounds. researchgate.netnih.govresearchgate.net The introduction of ligands with NH functions can be beneficial for the catalytic activity in these reactions. researchgate.net
Specific examples of osmium complexes with pincer-type ligands, which often incorporate amine functionalities, have shown high catalytic activity in the hydrogenation of esters, sometimes exceeding that of analogous ruthenium systems. researchgate.netnih.gov These findings underscore the potential of osmium complexes with suitable amine-containing ligands, such as TMEN, in developing highly productive catalysts for the synthesis of alcohols and amines.
C-H Bond Activation and Functionalization
C-H bond activation, the process of cleaving a stable carbon-hydrogen bond to enable functionalization, is a significant area in organic synthesis. mt.comrutgers.edu Transition metal complexes, including those of osmium, can mediate this process, offering routes to selectively functionalize organic molecules. mt.comrutgers.eduacademicbooks.dk While extensive research has focused on other transition metals like palladium, rhodium, and iridium for C-H activation, osmium complexes are also being explored. mt.comrutgers.eduuniv-rennes.fr
C-H activation can occur through various mechanisms, including oxidative addition and electrophilic substitution, often involving the formation of a metal-carbon bond. mt.comrutgers.edu The ability to selectively activate C-H bonds, particularly in less reactive aliphatic systems, is a key challenge and goal in this field. rutgers.edu While direct examples of Os-TMEN complexes specifically for C-H activation were not prominently found in the immediate search results, osmium complexes, in general, are being investigated for their potential in this area, which is crucial for developing more efficient and atom-economical synthetic routes. academicbooks.dkuniv-rennes.fr
Carbon-Heteroatom Bond Formation
The formation of carbon-heteroatom bonds (C-N, C-O, C-S, etc.) is fundamental to the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and materials. nih.govwiley.comnih.govlibretexts.orgresearchgate.net Transition metal catalysis has become a preferred method for constructing these bonds. nih.govnih.gov While palladium, copper, and rhodium catalysts are widely used for various carbon-heteroatom bond forming reactions like C-N, C-O, and C-S cross-couplings, osmium complexes are also being investigated for their role in such transformations. nih.govwiley.comnih.govlibretexts.orgresearchgate.net
The involvement of osmium-TMEN complexes in specific carbon-heteroatom bond formation reactions requires further detailed investigation of the literature. However, given the utility of osmium in oxidation and the ability of diamine ligands to influence metal reactivity, it is plausible that Os-TMEN systems could be relevant in certain carbon-heteroatom bond forming processes, particularly those involving oxidation or amination pathways.
Electrocatalysis with Os-TMEN Systems
Electrocatalysis utilizes electrical energy to drive chemical reactions, offering a potentially more sustainable and controllable approach compared to traditional methods that rely on stoichiometric chemical oxidants or reductants. rsc.orgbeilstein-journals.orgacs.org In electrocatalysis, redox transformations occur at the surface of an electrode, often facilitated by a catalyst. rsc.orgbeilstein-journals.org
Redox-Driven Transformations at Electrode Surfaces
Osmium complexes have shown promise in electrocatalytic applications, particularly in redox-driven transformations at electrode surfaces. rsc.orgbeilstein-journals.orgacs.orgresearchgate.net Electrocatalysis allows for precise control over the oxidizing or reducing potential, enabling thermodynamically challenging reactions. rsc.orgacs.org The electrode acts as a source or sink of electrons, mediating the desired redox process. rsc.org
While the search results provide a general overview of electrocatalysis and the use of transition metals, specific examples focusing on Os-TMEN complexes in electrocatalytic redox transformations at electrode surfaces were not explicitly detailed. However, the involvement of osmium in redox processes rsc.orgbeilstein-journals.orgacs.org and the ability of ligands like TMEN to influence the redox properties and stability of metal complexes suggest that Os-TMEN systems could be viable electrocatalysts for certain transformations. Research in this area would likely involve designing Os-TMEN complexes that can effectively interact with electrode surfaces and catalyze specific redox reactions, such as oxidations or reductions of organic substrates. The development of new redox-active electrocatalysts and electrode materials is an active area of research in advancing electroorganic synthesis. acs.org
Further research is needed to specifically delineate the performance and scope of Os-TMEN complexes in various electrocatalytic applications and to compare their efficacy with other established electrocatalytic systems.
Development of Os-TMEN Modified Electrodes for Specific Reactions
Research has explored the use of osmium complexes, including those with nitrogenous ligands like TMEN (often referred to as TEMED in this context), for modifying electrode surfaces. These modified electrodes are developed to facilitate specific electrochemical reactions and enable the detection of various analytes.
One area of investigation involves the modification of electrodes with Os(VI) complexes for the electrochemical detection of biomolecules. For instance, adducts of oligodeoxynucleotides (ODNs) and polysaccharides (PSs) with Os(VI) complexes containing TMEN have been shown to be electroactive. researchgate.net These modified biomolecules can be determined at mercury and carbon electrodes. researchgate.net Specifically, adducts of oligosaccharides (OLSs) with the complex of Os(VI) with TMEN ([Os(VI)tmen]) can be prepared and produce cyclic voltammetry (CV) redox couples at hanging mercury drop electrodes (HMDE) and pyrolytic graphite (B72142) electrodes (PGE). researchgate.net This modification allows for the determination of PSs at submicromolar concentrations directly in reaction mixtures using adsorptive transfer stripping (ex situ) methods. researchgate.net
Furthermore, electrochemically inactive polysaccharides and OLSs can be transformed into electroactive species through chemical modification using Os(VI)L complexes (where L denotes a nitrogenous ligand). researchgate.net These Os(VI)-PS and Os(VI)-OLS adducts yield several redox couples, enabling their determination at the nM level. researchgate.net Modification of nucleosides with Os-L complexes offers site-specific labeling possibilities, with Os(VIII)L complexes modifying pyrimidine (B1678525) bases and Os(VI)L complexes modifying ribose residues. researchgate.net For example, Os(VI)bipy (bipy = 2,2'-bipyridine) can bind to ribose in thymine (B56734) riboside. researchgate.net This electroactivity of sugar-modified ribosides suggests potential for facile end-labeling of RNA. researchgate.net
While not exclusively focused on TMEN, research on osmium polypyridyl complexes covalently attached to enzymes like L-glutamate oxidase (GlutOx) highlights the strategy of using osmium complexes as electron mediators in electrochemical biosensors. snu.ac.kr This involves redirecting electron transfer pathways from the enzyme active site to the osmium complexes, influencing catalytic currents. snu.ac.kr
Photocatalysis and Light-Driven Transformations
Osmium complexes have demonstrated utility in photocatalysis, particularly in light-driven transformations. While many studies in this area feature other nitrogen-based ligands like bipyridine (bpy) or terpyridine (tpy), the general principles and the role of the osmium metal center are relevant.
Osmium complexes are known for their ability to absorb low-energy photons and sustain redox cycles via stable excited states, making them suitable for red-light photoredox catalysis. beilstein-journals.orgnih.gov This is advantageous as red light offers deeper penetration, which can enhance yields and efficiency, especially for large-scale reactions. beilstein-journals.orgnih.gov
Recent research has explored osmium complexes as self-photosensitized catalysts for the photocatalytic reduction of carbon dioxide (CO2). nih.gov The introduction of an osmium metal center to certain ligands can result in light absorption in the longer-wavelength visible-light region (350-700 nm), enabling panchromatic catalysis. nih.gov For example, an osmium complex with a PNNP-type tetradentate ligand was found to catalyze CO2 reduction to primarily carbon monoxide (CO) under irradiation with blue, green, or red light, showing high selectivity for CO. nih.gov
Another application of osmium complexes in light-driven transformations is the aerobic oxidative coupling of amines to imines using molecular oxygen as the oxidant. rsc.org Specific Os(II) complexes have been successfully utilized as photocatalysts for this reaction. rsc.org The effectiveness of these catalysts is linked to their strong absorption of visible light and long-lived triplet states. rsc.org
While the provided search results highlight the role of osmium in various photocatalytic systems and the advantages of using longer wavelengths, specific detailed research findings focusing exclusively on Os-TMEN complexes in photocatalysis were not prominently featured. However, the general principles of osmium photocatalysis and the influence of nitrogenous ligands suggest potential for Os-TMEN complexes in this field.
Catalyst Recycling and Heterogenization Strategies
The recycling and heterogenization of catalysts are crucial aspects for their sustainable and economic application in chemical processes. While homogeneous catalysts often offer high activity and selectivity, their separation and recycling from reaction mixtures can be challenging. rsc.org Heterogeneous catalysts, on the other hand, are generally easier to recover. rsc.orgencyclopedia.pub
Strategies for the heterogenization of homogeneous catalysts include immobilizing them on solid supports, such as organic polymers or inorganic silica. rsc.org However, a major drawback of this approach can be catalyst leaching and degradation. rsc.org
Research on osmium catalysts has explored methods to enhance their recyclability. For instance, in asymmetric dihydroxylation reactions, the recyclability of osmium catalysts has been significantly improved by using macroporous resins bearing specific functional groups like residual vinyl groups and quaternary ammonium (B1175870) moieties. rsc.orgnih.gov This suggests that appropriate support materials and immobilization strategies can lead to more robust and recyclable osmium catalytic systems.
While the general principles of catalyst recycling and heterogenization, and specific examples for other osmium catalysts exist, detailed research findings specifically on the recycling or heterogenization of Os-TMEN complexes were not extensively covered in the provided search results. However, the established methods for immobilizing homogeneous osmium catalysts on solid supports could potentially be applied to Os-TMEN complexes to facilitate their separation and reuse.
Structure-Activity Relationships and Rational Catalyst Design
In the context of osmium complexes, including those potentially featuring TMEN, the electronic and steric factors of the ligands play a significant role in governing the thermodynamic and kinetic properties, such as ligand substitution and redox processes. researchgate.net This is particularly relevant for osmium(II) complexes. researchgate.net
Rational catalyst design involves tailoring the structure of the complex to optimize its performance for a specific reaction. This can involve modifying the ligands to tune the electronic environment around the osmium center, influencing its reactivity and selectivity. Computational methods, such as Density Functional Theory (DFT) calculations, are valuable tools in investigating reaction mechanisms and understanding the factors that determine catalytic activity. researchgate.netsjtu.edu.cn For example, DFT calculations have been used to study the formation of intermediates in osmium-catalyzed nitrile hydration reactions, providing insights into the catalytic cycle. researchgate.net
While specific structure-activity relationship studies focused exclusively on varying the TMEN ligand within a series of osmium complexes were not detailed in the provided results, the general principles of how ligand modifications impact osmium catalysis are well-established. The TMEN ligand, being a chelating diamine, imposes specific steric and electronic constraints on the osmium center. Modifications to the TMEN ligand or the co-ligands in an Os-TMEN complex would be expected to alter its catalytic activity and selectivity for different reactions. Research on other osmium complexes with nitrogen-based ligands provides a framework for understanding how similar structural variations in Os-TMEN complexes could affect their catalytic performance in areas like electrocatalysis and photocatalysis.
Emerging Research Directions and Future Perspectives for Osmium Tmen Chemistry
Development of Novel Multifunctional Os-TMEN Architectures
The design and synthesis of novel Os-TMEN architectures with multiple functionalities is a key area of future research. This involves integrating Os-TMEN units into more complex molecular structures to achieve synergistic properties. For instance, the electrochemical properties observed in some osmium complexes suggest potential for developing Os-TMEN based molecular signal gates or components for redox flow batteries. bookpi.org The ability to tune the electronic properties of osmium through ligand design, including the incorporation of diamines like TMEN, is crucial for such applications. Future work may focus on synthesizing bimetallic or polymetallic complexes incorporating Os-TMEN units, potentially linked by bridging ligands, to explore enhanced catalytic activity or novel electronic communication pathways, as seen in binuclear osmium and iridium polyhydrides. acs.org The development of organometallic polymers containing osmium, such as the reported [Os(2,2′-bipyridine)(CO)₂]n, highlights the potential for creating extended structures with tunable properties, a concept that could be extended to Os-TMEN systems. researchgate.net
Integration into Supramolecular Assemblies and Metal-Organic Frameworks (MOFs) for Tunable Properties
Integrating Os-TMEN complexes into supramolecular assemblies and Metal-Organic Frameworks (MOFs) offers a powerful route to create materials with precisely tunable properties. Supramolecular chemistry, involving the self-assembly of molecules through non-covalent interactions, can be used to construct complex, ordered architectures. frontiersin.orgresearchgate.netnih.gov Os-TMEN units could serve as building blocks within these assemblies, contributing specific functionalities such as catalytic activity or electrochemical responsiveness. MOFs, constructed from metal ions or clusters linked by organic ligands, are highly porous crystalline materials with diverse potential applications. frontiersin.orgnih.govmdpi.com By utilizing Os-TMEN complexes as nodes or linkers in MOF synthesis, researchers could create new porous materials with tailored pore sizes, shapes, and functionalities. This integration could lead to materials with enhanced capabilities in areas like gas adsorption and separation, heterogeneous catalysis, or sensing, building upon the established utility of MOFs in these fields. nih.govmdpi.com The concept of supramolecular MOFs (SMOFs) further illustrates the potential for combining the features of supramolecular chemistry and MOFs to create ordered frameworks with unique properties in both solution and solid states. nih.gov
Advanced In-Situ and Operando Characterization Techniques for Mechanistic Insights
Gaining a fundamental understanding of the behavior of Os-TMEN complexes requires the application of advanced in-situ and operando characterization techniques. These techniques allow researchers to probe the structure, electronic state, and reactivity of materials under realistic reaction conditions. 4tu.nlacs.orgnih.goviapchem.org For Os-TMEN complexes, this could involve studying catalytic cycles, reaction intermediates, or changes in oxidation states as they occur. Techniques such as in situ X-ray absorption spectroscopy, in situ Raman spectroscopy, and electrochemical methods coupled with spectroscopy can provide critical insights into reaction mechanisms and structure-property relationships. iapchem.orgpku.edu.cn For example, in the study of quinone reduction by organo-osmium catalysts, density functional theory (DFT) calculations complemented experimental observations to propose a detailed mechanism. acs.org Applying such advanced characterization methods to Os-TMEN systems will be essential for rational design and optimization of their performance in various applications.
Theoretical Advances in Predictive Modeling for Complex Os-TMEN Reactivity
Theoretical chemistry, particularly density functional theory (DFT) and other quantum chemical methods, plays a vital role in understanding and predicting the behavior of transition metal complexes. acs.orgwikipedia.org For complex Os-TMEN reactivity, theoretical advances in predictive modeling are crucial. This involves developing and applying computational methods that can accurately describe the electronic structure, reaction pathways, and energetic profiles of Os-TMEN complexes. Modeling can help elucidate reaction mechanisms, identify key intermediates, and predict the influence of ligand modifications on reactivity and selectivity. acs.orgosti.gov Advances in adaptive quantum mechanics/many-body representations are improving the accuracy of modeling chemical transformations in complex environments, which could be highly beneficial for studying Os-TMEN chemistry in solution or supported on surfaces. osti.gov Such theoretical studies can guide experimental design and accelerate the discovery of new Os-TMEN complexes with desired properties.
Q & A
How can researchers formulate precise and testable research questions for Os Tmen studies?
Methodological Answer: Use frameworks like PICO/PECO (Population/Problem, Intervention/Exposure, Comparator, Outcome) to structure questions. For example:
Q. What are best practices for designing reproducible experiments involving this compound?
Methodological Answer:
- Define clear objectives and variables (e.g., dosage, exposure duration).
- Include controls for confounding factors (e.g., solvent effects, temperature).
- Document protocols using standardized formats (e.g., Materials and Methods sections in journals) and share raw data in repositories .
Example Table: Experimental Design Template
| Variable | Description | Control Mechanism |
|---|---|---|
| This compound dosage | 0.1–10 µM | Solvent-only control |
| Exposure time | 24–72 hours | Time-matched untreated cells |
Q. How should researchers conduct systematic literature reviews on this compound?
Methodological Answer:
- Use databases like PubMed and Web of Science with Boolean terms (e.g., "this compound AND cytotoxicity").
- Screen abstracts for relevance, prioritize peer-reviewed articles, and exclude non-reproducible studies (e.g., lacking method details).
- Organize findings using reference managers (e.g., Zotero) to track themes like mechanism of action or toxicity .
Advanced Research Questions
Q. How can contradictory data in this compound studies be resolved?
Methodological Answer:
Q. What strategies improve the reliability of longitudinal studies on this compound’s biological effects?
Methodological Answer:
Q. How should ethical and methodological challenges in genomic research with this compound be addressed?
Methodological Answer:
- For studies involving human biospecimens:
- Obtain informed consent for whole-genome sequencing and anonymize data .
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
- For animal studies:
Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?
Methodological Answer:
How can researchers mitigate bias naire-based studies on this compound’s applications?
Methodological Answer:
- Avoid leading questions (e.g., "Does this compound improve outcomes?" → rephrase as "How does this compound affect outcomes?").
- Pilot-test questionnaires with a small cohort to identify ambiguities.
- Use Likert scales with balanced anchors (e.g., "strongly agree" to "strongly disagree") .
Ethical & Reporting Standards
Q. What are the key elements of a rigorous research proposal for this compound funding?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
